molecular formula C11H15NO B1290368 2-Phenylpiperidin-4-OL CAS No. 850003-14-4

2-Phenylpiperidin-4-OL

Cat. No. B1290368
M. Wt: 177.24 g/mol
InChI Key: PGLMKGJYYTZRJY-UHFFFAOYSA-N
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Description

2-Phenylpiperidin-4-ol is a compound that has been the subject of various studies due to its relevance in medicinal chemistry and synthetic organic chemistry. The compound is related to the piperidine class of compounds, which are known for their presence in various pharmacologically active molecules. The research on this compound spans from its synthesis to its potential as a building block for more complex molecules, including those with biological activity.

Synthesis Analysis

The synthesis of 2-Phenylpiperidin-4-ol derivatives has been approached through various methods. One efficient route involves a one-pot reduction/Grignard addition sequence applied to alkyl proline esters followed by a ring expansion applied to the corresponding prolinols . Another method includes the use of δ-amino β-keto esters as polyfunctionalized chiral building blocks, which are prepared from corresponding sulfinimine and lead to highly enantioselective syntheses of 2-phenylpiperidine . Additionally, diastereoselective synthesis of 4-hydroxypiperidin-2-ones, which are closely related to 2-Phenylpiperidin-4-ol, can be achieved using Cu(I)-catalyzed reductive aldol cyclization .

Molecular Structure Analysis

The molecular structure of 2-Phenylpiperidin-4-ol and its derivatives is crucial for their biological activity. The stereochemistry of these compounds has been studied using various techniques, including NMR and X-ray crystallography. For instance, the molecular structures of 3,4-dihydroxy-4-phenylpiperidin-2-ones, which are structurally related to 2-Phenylpiperidin-4-ol, have been elucidated by X-ray crystallographic analysis10. The configuration of stereoisomeric phenylethynyl alcohols, which are also related to the compound of interest, has been determined by NMR and IR spectra .

Chemical Reactions Analysis

2-Phenylpiperidin-4-ol and its derivatives undergo various chemical reactions that are significant for their application in synthesis. For example, the acylation of isomeric 2,5-dimethyl-4-phenylpiperidin-4-ols, which are closely related to 2-Phenylpiperidin-4-ol, has been studied, and the resultant esters' NMR features have been interpreted in terms of configuration and preferred conformation . The reactivity of these compounds towards thionyl chloride and Raney nickel has also been used to assign configurations and preferred conformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Phenylpiperidin-4-ol derivatives are influenced by their molecular structure. The presence of substituents on the aromatic ring and nitrogen atoms has been shown to affect the interaction with central dopamine receptors, as seen in a series of (S)-phenylpiperidines . The pharmacological profile of these compounds, including their activity as dopamine autoreceptor antagonists, is determined by these properties. Moreover, the solid-phase synthesis of oligoribonucleotides using derivatives of piperidin-4-ol demonstrates the importance of protecting groups in the synthesis of biologically relevant molecules .

Safety And Hazards

  • Hazards : No specific hazards reported for 2-phenylpiperidin-4-OL, but always exercise caution when working with organic compounds .

properties

IUPAC Name

2-phenylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLMKGJYYTZRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpiperidin-4-OL

CAS RN

850003-14-4
Record name 2-phenylpiperidin-4-ol
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